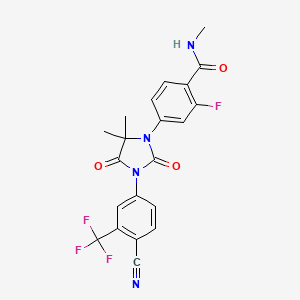

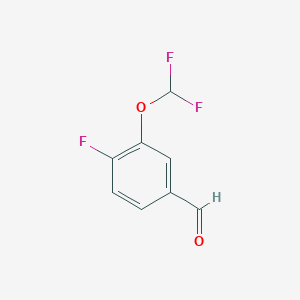

3-(二氟甲氧基)-4-氟苯甲醛

描述

3-(Difluoromethoxy)-4-fluorobenzaldehyde is a chemical compound. It is related to 3-(Difluoromethoxy)phenol, which has an empirical formula of C7H6F2O2 and a molecular weight of 160.12 . Another related compound is 3-(Difluoromethoxy)benzaldehyde, which is a clear colorless to pale yellow liquid .

Synthesis Analysis

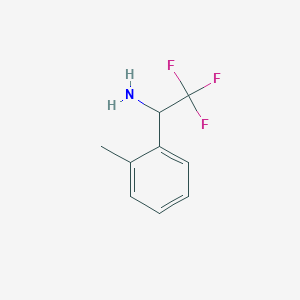

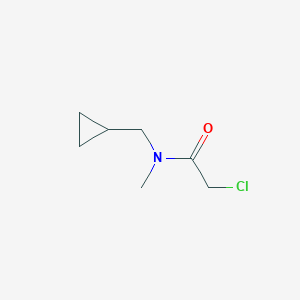

The synthesis of related compounds has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .科学研究应用

合成和化学转化

- 氟甲烷是一种无臭氧消耗和无毒性气体,已被用作二氟卡宾的来源,用于将酚和硫酚转化为二氟甲氧基衍生物。这个过程提供了一种在中等温度和大气压下合成类似于3-(二氟甲氧基)-4-氟苯甲醛的化合物的方法,提供了中等到良好的产率(Thomoson & Dolbier, 2013)。

晶体结构和构象

- 对5-(4-氟苯甲亚甲基)-2,2-二甲基-1,3-二氧杂环己-4,6-二酮的研究,其中包括一个类似于3-(二氟甲氧基)-4-氟苯甲醛的结构单元,揭示了晶体结构和分子间相互作用的见解。这项工作有助于理解这类化合物的固态性质(Zeng, 2010)。

光谱和结构分析

- 红外光谱和量子化学计算已被用于研究类似化合物(如3-氟苯甲醛)在低温下的结构转化。这项研究对于理解与3-(二氟甲氧基)-4-氟苯甲醛在结构上相关的化合物的构象动力学和相行为是有价值的(Ildız, Konarska, & Fausto, 2018)。

微波光谱研究

- 利用傅里叶变换微波光谱学进行的研究已在氟苯甲醛上进行,提供了关于它们分子结构的详细见解,这可以推广到类似化合物,如3-(二氟甲氧基)-4-氟苯甲醛。这项研究有助于理解这类化合物的分子几何和电子结构(Lozada, Sun, & Wijngaarden, 2017)。

电合成

- 通过间接电子氧化方法合成氟苯甲醛已经得到研究。这种涉及氧化还原中介体的方法提供了一条高效的合成途径,可以用于类似于3-(二氟甲氧基)-4-氟苯甲醛的化合物(Bo, 2007)。

在聚合物科学中的应用

- 氟苯甲醛已被用于合成用于二氧化碳吸附的微孔聚酰胺。这种应用突显了3-(二氟甲氧基)-4-氟苯甲醛在创造具有环境应用的材料方面的潜力,特别是在气体吸附和分离技术中(Li, Zhang, & Wang, 2016)。

安全和危害

作用机制

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) in type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . These proteins are key players in the EMT process. Furthermore, DGM treatment significantly reduces Smad2/3 phosphorylation levels , which are involved in the signal transduction of TGF-β1 .

Biochemical Pathways

The tgf-β1/smad pathway is implicated in the action of dgm . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Result of Action

Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 3-(Difluoromethoxy)-4-fluorobenzaldehyde may have similar effects.

属性

IUPAC Name |

3-(difluoromethoxy)-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBBOUWQYFZJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

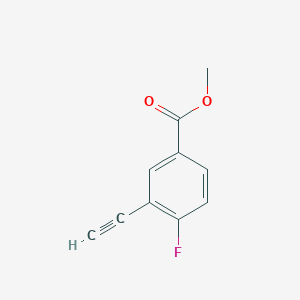

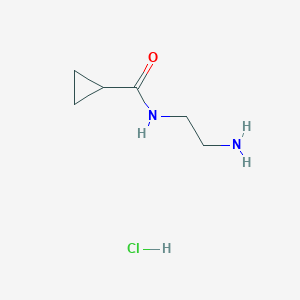

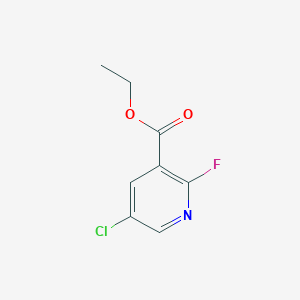

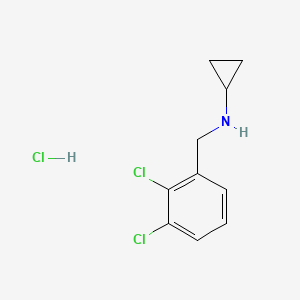

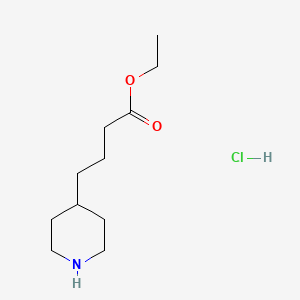

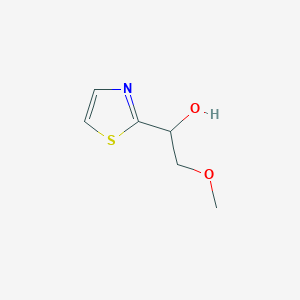

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)

![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)

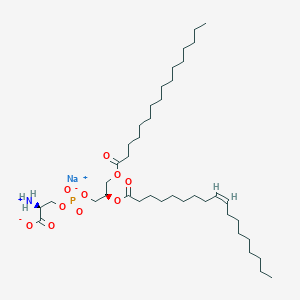

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)